trans-beta-Santalol
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Overview
Description
trans-beta-Santalol: is an organic compound classified as a sesquiterpene. It is one of the primary components of sandalwood oil, which is extracted from the heartwood of the Santalum album tree . This compound is known for its distinctive woody aroma and is widely used in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of trans-beta-Santalol involves the conversion of santalenes to santalols. This process can be optimized using synthetic biology strategies. For instance, engineered yeast strains can be used to produce santalenes, which are then oxidized to santalols using a P450-CPR redox system . The yields of santalenes and santalols can be increased by downregulating the ERG9 gene .
Industrial Production Methods: Industrial production of this compound typically involves the steam distillation of sandalwood heartwood . This method yields essential oil containing a mixture of alpha- and beta-santalol, with beta-santalol comprising about 20% of the oil .
Chemical Reactions Analysis
Types of Reactions: trans-beta-Santalol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include oxidized derivatives of santalol, reduced forms of the compound, and halogenated santalol derivatives .
Scientific Research Applications
Biology: In biological research, trans-beta-Santalol has been studied for its antibacterial, anti-inflammatory, and antitumor properties .
Medicine: In medicine, this compound is being explored for its therapeutic properties, including its use as an anti-inflammatory and antitumor agent .
Industry: In the industry, this compound is a valuable component of sandalwood essential oil, which is used in perfumes, cosmetics, and aromatherapy products .
Mechanism of Action
The mechanism of action of trans-beta-Santalol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in the mevalonate pathway, which is crucial for the biosynthesis of terpenoids . Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
alpha-Santalol: Another major component of sandalwood oil, known for its similar woody aroma.
alpha-Bergamotol: A minor component of sandalwood oil with a citrusy aroma.
beta-Bisabolene: A sesquiterpene found in various essential oils, known for its sweet and floral scent.
Uniqueness: trans-beta-Santalol is unique due to its specific molecular structure and the distinctive woody aroma it imparts to sandalwood oil. Its therapeutic properties, such as anti-inflammatory and antitumor activities, also set it apart from other similar compounds .
Properties
CAS No. |
37172-32-0 |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(E)-2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol |
InChI |
InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+/t13-,14+,15+/m1/s1 |
InChI Key |
OJYKYCDSGQGTRJ-BFONTGBQSA-N |
Isomeric SMILES |
C/C(=C\CC[C@@]1([C@H]2CC[C@H](C2)C1=C)C)/CO |
Canonical SMILES |
CC(=CCCC1(C2CCC(C2)C1=C)C)CO |
boiling_point |
309.00 to 310.00 °C. @ 760.00 mm Hg |
Origin of Product |
United States |
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